deoxyuvidin B

Description

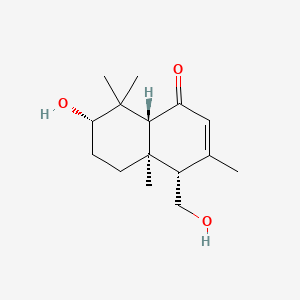

Deoxyuvidin B is a drimane-type sesquiterpenoid first isolated from the marine sponge-derived fungus Aspergillus ustus . Structurally, it belongs to the drimane family, characterized by a bicyclic sesquiterpene backbone with hydroxylation at specific positions. Early studies identified this compound as a known compound previously reported in terrestrial fungi, but its discovery in marine-derived A. ustus marked its first occurrence in a marine ecological niche . Its molecular framework includes a hydroxylated drim-7-ene-6-one core, distinguishing it from esterified derivatives like RES-1149-2 and strobilactone B .

Properties

CAS No. |

74635-90-8 |

|---|---|

Molecular Formula |

C15H24O3 |

Molecular Weight |

252.35 g/mol |

IUPAC Name |

(4S,4aR,7S,8aR)-7-hydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one |

InChI |

InChI=1S/C15H24O3/c1-9-7-11(17)13-14(2,3)12(18)5-6-15(13,4)10(9)8-16/h7,10,12-13,16,18H,5-6,8H2,1-4H3/t10-,12-,13-,15+/m0/s1 |

InChI Key |

VVTJHIHLGAFNHR-GZCFXPHUSA-N |

Isomeric SMILES |

CC1=CC(=O)[C@@H]2[C@@]([C@H]1CO)(CC[C@@H](C2(C)C)O)C |

Canonical SMILES |

CC1=CC(=O)C2C(C(CCC2(C1CO)C)O)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deoxyuvidin B involves several steps, starting from the basic drimane skeleton. The process typically includes cyclization reactions, oxidation, and functional group modifications. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound is generally achieved through fermentation processes using marine-derived fungi such as Aspergillus ustus. The fungi are cultured under controlled conditions to optimize the production of this compound, which is then extracted and purified using chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Deoxyuvidin B undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield deoxyuvidin .

Scientific Research Applications

Deoxyuvidin B has a wide range of scientific research applications:

Chemistry: Used as a starting material for the synthesis of more complex molecules.

Biology: Studied for its role in fungal metabolism and its interactions with other biological molecules.

Medicine: Investigated for its potential as an anti-cancer agent and its ability to modulate immune responses.

Industry: Utilized in the development of new pharmaceuticals and as a bioactive compound in various formulations

Mechanism of Action

The mechanism of action of deoxyuvidin B involves its interaction with specific molecular targets within cells. It is known to inhibit certain enzymes and disrupt cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Deoxyuvidin B is closely related to other drimane sesquiterpenoids, including strobilactone B, RES-1149-2, and hydroxylated drimane derivatives. Below is a detailed comparison:

Structural Features

Key Structural Insights :

- This compound lacks the esterification at C-6 observed in strobilactone B and RES-1149-2, which are critical for enhanced cytotoxicity .

- RES-1149-2 and strobilactone B share a lactone ring (11,12-olide), absent in this compound, further diversifying their bioactivity .

Bioactivity Profiles

Bioactivity Insights :

- Esterification at C-6 with polyunsaturated acids (e.g., in RES-1149-2) correlates with potent cytotoxicity, likely due to enhanced membrane interaction or pro-apoptotic signaling .

- This compound’s lack of ester groups explains its inactivity in the same assays, highlighting the importance of C-6 modifications for bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.